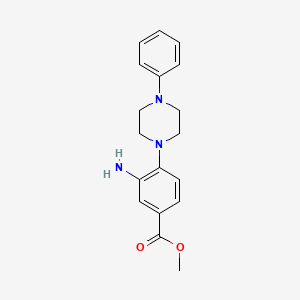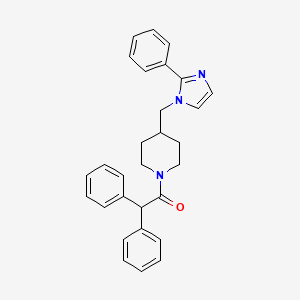
2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an imidazole ring, two phenyl rings, and a piperidine ring . The exact structure is not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One of the primary applications of compounds related to 2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone involves catalysis. Specifically, research by Li et al. (2018) on air-stable Ruthenium(II)‐NNN pincer complexes illustrates the potential of imidazole derivatives in the catalytic condensation of alcohols and diamines to form 1H-benzo[d]imidazoles, showcasing the compound's relevance in facilitating organic synthesis reactions without the need for oxidants or stoichiometric amounts of inorganic bases (Li et al., 2018).
Antimicrobial and Antifungal Activities
Research into azole-containing piperazine derivatives, as conducted by Gan et al. (2010), demonstrates significant antimicrobial and antifungal activities. The study highlights the synthesis of compounds featuring structural motifs similar to this compound, with notable efficacy against a range of bacterial and fungal strains. This suggests the compound's utility in developing new antimicrobial agents (Gan et al., 2010).
Anti-Inflammatory, Antioxidant, and Antimicrobial Properties
Further expanding on the compound's utility, research by Bandgar et al. (2009) on pyrazole chalcones outlines the anti-inflammatory, antioxidant, and antimicrobial properties of derivatives related to this compound. Such compounds exhibit promising IL-6 inhibitory and free radical scavenging activities, alongside potent antimicrobial effects, indicating their potential as leads in drug discovery for treating inflammation and infections (Bandgar et al., 2009).
Antileukemic Activity
Another noteworthy application is in the realm of anticancer research, where derivatives of this compound have been synthesized and tested for antileukemic activity. Vinaya et al. (2012) report that certain novel derivatives exhibit significant in vitro potency against human leukemic cell lines, underscoring the compound's potential for development into antileukemic therapies (Vinaya et al., 2012).
Zukünftige Richtungen
Imidazole derivatives, such as “2,2-diphenyl-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone”, have potential for further exploration due to their broad range of biological activities . Future research could focus on the synthesis, characterization, and biological activity testing of this compound and its derivatives.
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2,2-diphenyl-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c33-29(27(24-10-4-1-5-11-24)25-12-6-2-7-13-25)31-19-16-23(17-20-31)22-32-21-18-30-28(32)26-14-8-3-9-15-26/h1-15,18,21,23,27H,16-17,19-20,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBARNSVVARKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
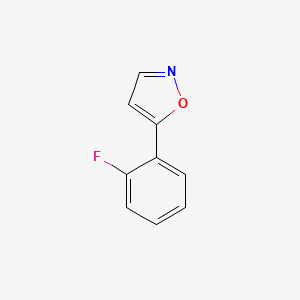

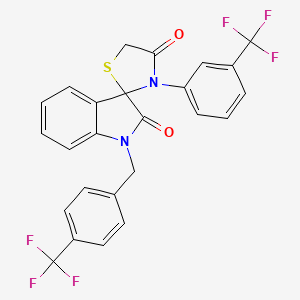
![2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694009.png)
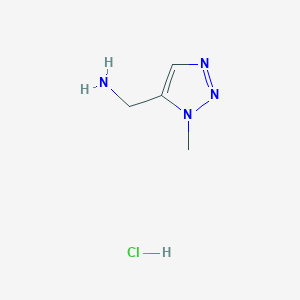
![1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2694011.png)
![2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2694012.png)
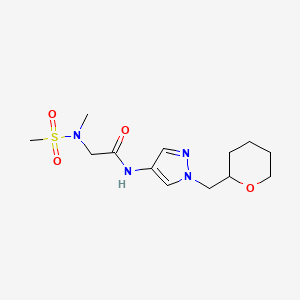

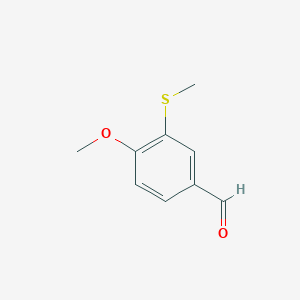
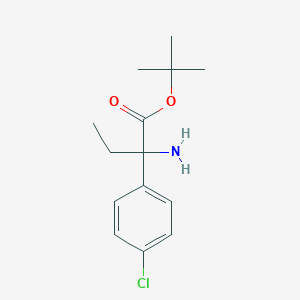
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea](/img/structure/B2694020.png)
![1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2694022.png)
